molecular formula C8H7Cl2FO B1530561 2-(2,6-Dichloro-3-fluorophenyl)ethanol CAS No. 1571065-36-5

2-(2,6-Dichloro-3-fluorophenyl)ethanol

Cat. No. B1530561
CAS RN: 1571065-36-5
M. Wt: 209.04 g/mol
InChI Key: GXBCRVJHEZJOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,6-Dichloro-3-fluorophenyl)ethanol” is an organic compound and a pharmaceutical intermediate . It is primarily used as an intermediate in the synthesis of anti-tumor drugs .


Synthesis Analysis

The synthesis of “2-(2,6-Dichloro-3-fluorophenyl)ethanol” has been achieved through a four-step biotransformation-mediated process . This process results in an enantiomerically pure form of the compound . The synthesis involves bio-orthogonal chemistry from cell lysate .


Molecular Structure Analysis

The molecular formula of “2-(2,6-Dichloro-3-fluorophenyl)ethanol” is C8H7Cl2FO . The molecular weight is 209.04 .


Chemical Reactions Analysis

“2-(2,6-Dichloro-3-fluorophenyl)ethanol” demonstrates moderate stability under normal conditions . It can undergo various chemical transformations through reactions such as esterification, etherification, and oxidation .


Physical And Chemical Properties Analysis

“2-(2,6-Dichloro-3-fluorophenyl)ethanol” is a clear and colorless compound . It is sparingly soluble in water but dissolves readily in organic solvents .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

2-(2,6-Dichloro-3-fluorophenyl)ethanol: is used as a precursor for synthesizing enantiomerically pure forms of other compounds. This is crucial in pharmaceutical research where the chirality of a molecule can determine its efficacy and safety .

Development of Anti-Cancer Agents

This compound serves as an intermediate in the synthesis of Crizotinib , an anti-cancer agent used in the treatment of non-small cell lung carcinoma. The biocatalytic approaches to synthesize this intermediate are vital for developing cost-effective and scalable production methods .

Fluorinated Building Blocks

As a fluorinated building block, 2-(2,6-Dichloro-3-fluorophenyl)ethanol contributes to the creation of more stable and potent pharmaceuticals. Fluorine atoms can greatly influence the biological activity and metabolic stability of therapeutic agents .

Agricultural Chemical Research

The halogenated nature of this compound makes it a candidate for the synthesis of agricultural chemicals. These chemicals include pesticides and herbicides, where the addition of fluorine can enhance their activity and longevity .

Material Science Applications

In material science, this compound can be used to develop new polymers with enhanced properties. The presence of chlorine and fluorine could lead to polymers with improved resistance to solvents and chemicals .

Fragrance and Resin Polymer Production

2-(2,6-Dichloro-3-fluorophenyl)ethanol: is a derivative of acetophenone, which is used in the production of fragrances and resin polymers. Its modified structure could lead to novel scent profiles or polymer characteristics .

Organic Synthesis Research

This compound is valuable in organic synthesis research, where it can be used to study new reaction pathways or as a reagent in the synthesis of complex organic molecules .

Environmental Science

In environmental science, research into the breakdown and interaction of halogenated compounds like 2-(2,6-Dichloro-3-fluorophenyl)ethanol can provide insights into pollution control and the development of less harmful chemicals .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Relevant Papers The search results include several papers related to “2-(2,6-Dichloro-3-fluorophenyl)ethanol”. These papers discuss topics such as the synthesis of the compound , its use in the synthesis of anti-tumor drugs , and its physical and chemical properties .

properties

IUPAC Name

2-(2,6-dichloro-3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2FO/c9-6-1-2-7(11)8(10)5(6)3-4-12/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBCRVJHEZJOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichloro-3-fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichloro-3-fluorophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2,6-Dichloro-3-fluorophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(2,6-Dichloro-3-fluorophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2,6-Dichloro-3-fluorophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(2,6-Dichloro-3-fluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.